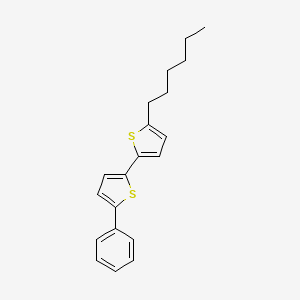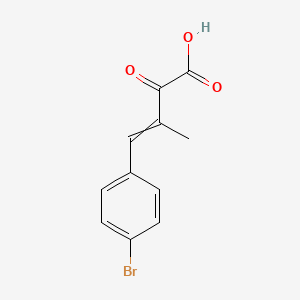
2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione: is an organosilicon compound characterized by the presence of silicon atoms bonded to trimethylsilyl groups. This compound is notable for its unique structure, which includes a silolane ring and a thione group. It is a colorless solid with a high melting point and is used in various chemical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of a reducing agent such as lithium. The general reaction can be represented as follows:
[ 4 \text{(CH}_3\text{)}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow \text{(CH}_3\text{)}_3\text{Si}_4\text{Si} + 8 \text{LiCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous solvents is crucial to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming siloxane derivatives.
Reduction: Reduction reactions may lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Siloxanes: Formed through oxidation.
Silanes: Formed through reduction.
Functionalized Silanes: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a precursor in the synthesis of catalysts for various organic reactions.
Material Science: Employed in the development of silicon-based materials with unique properties.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for enhanced stability and reactivity.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with pharmaceuticals.
Industry:
Electronics: Applied in the production of silicon-based electronic components.
Coatings: Used in the formulation of protective coatings with enhanced durability.
Mécanisme D'action
The mechanism by which 2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound. The thione group can participate in nucleophilic and electrophilic reactions, facilitating the formation of various derivatives.
Comparaison Avec Des Composés Similaires
- Tetrakis(trimethylsilyl)silane
- Tris(trimethylsilyl)silane
- Hexamethyldisilane
Comparison:
- Tetrakis(trimethylsilyl)silane: Similar in structure but lacks the thione group, making it less reactive in certain nucleophilic reactions.
- Tris(trimethylsilyl)silane: Contains one less trimethylsilyl group, resulting in different steric and electronic properties.
- Hexamethyldisilane: A simpler structure with fewer silicon atoms, leading to different reactivity and applications.
2,2,5,5-Tetrakis(trimethylsilyl)silolane-1-thione stands out due to its unique combination of a silolane ring and a thione group, providing distinct reactivity and stability compared to its analogs.
Propriétés
Numéro CAS |
921755-55-7 |
|---|---|
Formule moléculaire |
C16H40SSi5 |
Poids moléculaire |
405.0 g/mol |
Nom IUPAC |
trimethyl-[1-sulfanylidene-2,5,5-tris(trimethylsilyl)silolan-2-yl]silane |
InChI |
InChI=1S/C16H40SSi5/c1-19(2,3)15(20(4,5)6)13-14-16(18(15)17,21(7,8)9)22(10,11)12/h13-14H2,1-12H3 |
Clé InChI |
AUARNNAWARZYDR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(CCC([Si]1=S)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide, N-cyano-1-(phenylsulfonyl)-](/img/structure/B12615624.png)
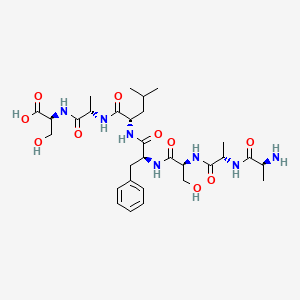
![6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12615640.png)
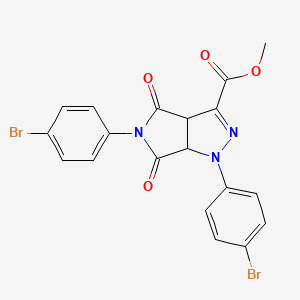
![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)
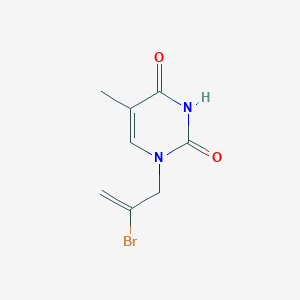
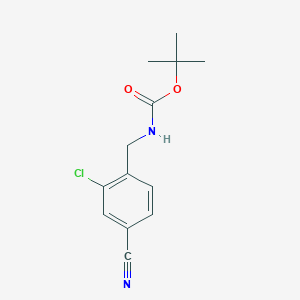
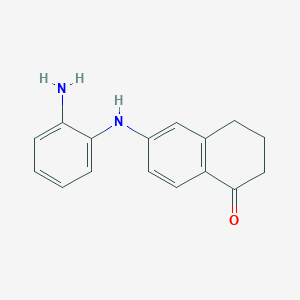
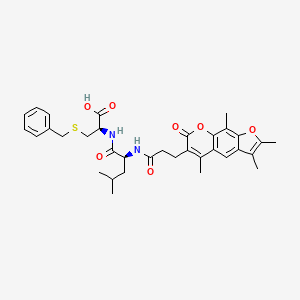

![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
